molecular formula C24H17FN4O3S2 B12011402 3-{(Z)-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 609793-09-1

3-{(Z)-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B12011402
CAS No.: 609793-09-1
M. Wt: 492.5 g/mol
InChI Key: BQQOYBRQBXEMSM-UNOMPAQXSA-N
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Description

This compound is a fluorinated dithiocarbazate imine derivative. Its chemical formula is C₁₆H₁₂FN₃OS . Let’s break down its structure:

  • The compound contains a thiazolidinone ring (a five-membered ring containing sulfur and nitrogen atoms) with an azomethine group (C=N) in the Z configuration.
  • The Z form is stabilized by an intramolecular N—H⋯O hydrogen bond.
  • In the solid state, the molecule exhibits near-planarity.

Preparation Methods

The compound is synthesized through a one-pot, multi-component condensation reaction involving the following reactants:

  • Hydrazine hydrate
  • Carbon disulfide
  • 4-fluorobenzyl chloride
  • Isatin

The reaction conditions and industrial production methods would need further investigation, but this initial synthesis provides a starting point.

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions for these reactions remain to be explored. Major products formed from these reactions would depend on the specific reaction type.

Scientific Research Applications

  • Chemistry : Its unique structure and fluorine substitution make it interesting for further chemical studies.
  • Biology : Investigating its interactions with biological systems could reveal novel properties.
  • Medicine : Although specific applications are not yet established, its fluorine content suggests potential pharmacological relevance.
  • Industry : Further research may uncover industrial uses.

Mechanism of Action

The compound’s mechanism of action remains speculative. Molecular targets and pathways involved would require detailed investigation.

Comparison with Similar Compounds

While no direct analogs are mentioned, comparing it to other sulfur-containing and fluorinated compounds could highlight its uniqueness.

Remember that this compound is an emerging area of study, and ongoing research will likely reveal more about its properties and applications

Properties

CAS No.

609793-09-1

Molecular Formula

C24H17FN4O3S2

Molecular Weight

492.5 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H17FN4O3S2/c25-16-8-6-15(7-9-16)14-29-23(31)19(34-24(29)33)12-18-21(26-13-17-4-3-11-32-17)27-20-5-1-2-10-28(20)22(18)30/h1-12,26H,13-14H2/b19-12-

InChI Key

BQQOYBRQBXEMSM-UNOMPAQXSA-N

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCC5=CC=CO5

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCC5=CC=CO5

Origin of Product

United States

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